molecular formula C13H11Cl B3314603 2-Chloro-3-(2-naphthyl)-1-propene CAS No. 951887-43-7

2-Chloro-3-(2-naphthyl)-1-propene

Cat. No.: B3314603
CAS No.: 951887-43-7
M. Wt: 202.68 g/mol
InChI Key: GGDYBDFCBZZOKK-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-naphthyl)-1-propene (CAS: 951887-43-7) is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at the 2-position and a 2-naphthyl group at the 3-position. Its molecular weight is 202.68 g/mol, and it is reported to have a purity of 97% . Current data indicate its primary use is restricted to laboratory research, with commercial availability listed as "discontinued" .

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDYBDFCBZZOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC2=CC=CC=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287012
Record name 2-(2-Chloro-2-propen-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-43-7
Record name 2-(2-Chloro-2-propen-1-yl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-2-propen-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-naphthyl)-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is often prioritized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-naphthyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove chlorine or other substituents.

    Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution reactions may produce various naphthyl derivatives .

Scientific Research Applications

2-Chloro-3-(2-naphthyl)-1-propene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-naphthyl)-1-propene involves its interaction with molecular targets through various pathways. For example, in substitution reactions, the chlorine atom can be replaced by nucleophiles, leading to the formation of new chemical bonds. The specific pathways and targets depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

2-Chloro-3-(1-naphthyl)-1-propene

  • Key Difference : The naphthyl group is attached at the 1-position (α-naphthyl) instead of the 2-position (β-naphthyl).
  • Implications: The 1-naphthyl group creates a more sterically hindered environment due to the proximity of the fused benzene ring to the propene chain. This may reduce reactivity in substitution reactions compared to the 2-naphthyl isomer.

3-(2-Naphthyl)-2-methyl-1-propene

  • Key Difference : The chlorine atom is replaced with a methyl group.
  • Implications : The absence of an electronegative chlorine atom reduces polarity, increasing lipophilicity. This could enhance membrane permeability in biological systems but diminish electrophilic reactivity, making it less suitable for applications requiring halogen-mediated interactions (e.g., covalent bonding in synthesis) .

Halogenated Analogs

EMX [(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic Acid]

  • Key Difference: EMX is a halofuranone with multiple chlorine substituents and a ketone group.
  • Implications: EMX’s dichloromethyl and oxobutenoic acid groups render it highly reactive and electrophilic, correlating with its reported carcinogenic potency . In contrast, this compound lacks such reactive functional groups, suggesting lower acute toxicity but also reduced utility in electrophilic reactions.

6-Chloro-6-heptenoic Acid

  • Key Difference : Features a chloroalkene chain and a carboxylic acid group.
  • Implications: The carboxylic acid moiety increases polarity and acidity (pKa ~4-5), making it soluble in aqueous environments. This contrasts with the nonpolar 2-naphthyl group in this compound, which favors organic solvents .

Naphthyl-Substituted Derivatives

2-Naphthylmethanol

  • Key Difference : Contains a hydroxyl group instead of chlorine.
  • Implications : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. However, it may also increase susceptibility to oxidative degradation compared to the chloro analog .

2-Naphthyl Benzyl Sulfoxide Derivatives

  • Key Difference : Incorporates sulfoxide/sulfone groups and a benzyl moiety.
  • Implications : These derivatives, designed as radioprotective agents, highlight the importance of substituent positioning. The ortho-substitution of the naphthyl group in this compound may similarly optimize steric and electronic interactions for target binding, though the absence of sulfoxide groups limits direct radioprotective activity .

Data Table: Comparative Analysis

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl, 2-naphthyl 202.68 Lab research; discontinued
2-Chloro-3-(1-naphthyl)-1-propene Cl, 1-naphthyl 202.68 Higher steric hindrance
3-(2-Naphthyl)-2-methyl-1-propene CH₃, 2-naphthyl 186.28 Increased lipophilicity
EMX Cl, dichloromethyl, ketone 228.87 Carcinogenic; reactive halofuranone
2-Naphthylmethanol OH, 2-naphthyl 158.20 Polar; microbial metabolism

Biological Activity

2-Chloro-3-(2-naphthyl)-1-propene is an organic compound notable for its unique structural features and potential biological activities. This compound, characterized by a chloro-substituted propene chain attached to a naphthyl group, has garnered interest in various fields including medicinal chemistry, agrochemicals, and material science.

Structure and Composition

  • Molecular Formula: C12H11Cl
  • Molecular Weight: 206.67 g/mol
  • IUPAC Name: 2-chloro-3-(2-naphthyl)prop-1-ene

Physical Properties

PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chloro group enhances its electrophilic nature, allowing it to participate in nucleophilic substitutions and addition reactions with biological targets. This reactivity can lead to alterations in enzyme activity, receptor binding, or DNA interaction, which are critical for therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study investigated the anticancer properties of this compound derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, particularly breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties:
    • Research demonstrated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using the disc diffusion method, with minimum inhibitory concentrations (MICs) determined for several bacterial strains.
  • Enzyme Inhibition:
    • Inhibition studies revealed that this compound could act as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in anti-inflammatory drug development.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds was conducted:

CompoundAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundHighModerateStrong
2-Bromo-3-(2-naphthyl)-1-propeneModerateLowModerate
3-(2-Naphthyl)-1-propeneLowHighWeak

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(2-naphthyl)-1-propene
Reactant of Route 2
2-Chloro-3-(2-naphthyl)-1-propene

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